5-BDBD

Species selectivity P2X4 ortholog pharmacology Translational research

5-BDBD is the only commercially available P2X4 antagonist with confirmed human-selective pharmacology (IC50 0.5–0.75 µM) and complete inactivity at mouse P2X4 up to 100 µM—ideal for dissecting human P2X4 in humanized models. It offers published, reproducible efficacy in hippocampal LTP, NTG-migraine, and MCAO-stroke models at defined doses. For labs requiring a validated, species-selective P2X4 probe with established in vivo protocols, 5-BDBD ensures experimental consistency not available with BAY-1797, BX-430, or PSB-12054. Purchase high-purity ≥98% compound to accelerate your pain or ischemia research.

Molecular Formula C17H11BrN2O2
Molecular Weight 355.2 g/mol
CAS No. 768404-03-1
Cat. No. B1664642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-BDBD
CAS768404-03-1
Synonyms5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro(3,2-e)-1,4-diazepin-2-one
5-BDBD compound
Molecular FormulaC17H11BrN2O2
Molecular Weight355.2 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(C(=N1)C3=CC(=CC=C3)Br)OC4=CC=CC=C42
InChIInChI=1S/C17H11BrN2O2/c18-11-5-3-4-10(8-11)15-17-16(20-14(21)9-19-15)12-6-1-2-7-13(12)22-17/h1-8H,9H2,(H,20,21)
InChIKeyNKYMVQPXXTZHSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-BDBD (CAS 768404-03-1) as a Selective P2X4 Receptor Antagonist: Procurement-Relevant Chemical Identity and Core Pharmacology


5-BDBD (5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one) is a benzodiazepine-derived small molecule that functions as a potent and selective antagonist of the P2X4 purinergic receptor [1][2]. The compound exhibits sub-micromolar inhibitory activity against recombinant rat and human P2X4 receptors, with reported IC50 values ranging from 0.5 μM to 0.75 μM depending on assay configuration and ortholog [3]. 5-BDBD operates via a negative allosteric modulation mechanism, binding to a distinct inter-subunit pocket in the body region of the P2X4 receptor rather than competing directly with ATP at the orthosteric site [4]. The compound demonstrates high purity (≥98% by HPLC) from established research chemical suppliers and is soluble in DMSO at concentrations up to 100 mM, enabling flexible experimental design .

Why 5-BDBD Cannot Be Casually Substituted with Other P2X4 Antagonists or Purinergic Modulators


Substituting 5-BDBD with other P2X4 antagonists such as BAY-1797, BX-430, PSB-12054, or NP-1815-PX introduces distinct pharmacological variables that can alter experimental outcomes or therapeutic proof-of-concept studies [1]. While several compounds share the P2X4 target designation, they differ markedly in species selectivity, mechanism of inhibition, and selectivity profile against other P2X subtypes [2][3]. For instance, BAY-1797 and BX-430 exhibit substantial potency differences across human, rat, and mouse orthologs, and certain compounds like PSB-12062 lack efficacy on mouse P2X4 altogether [1]. 5-BDBD possesses a specific selectivity fingerprint characterized by minimal inhibition of P2X2a, P2X2b, and P2X7 at 10 μM, with only partial inhibition of P2X1 and P2X3 at supraphysiological concentrations [4]. Additionally, 5-BDBD has been characterized for use in ex vivo electrophysiology models such as hippocampal slice long-term potentiation (LTP), where other antagonists lack equivalent validation [4]. The following quantitative evidence demonstrates precisely where 5-BDBD offers differentiable performance that may govern compound selection for specific scientific applications.

Quantitative Differentiation of 5-BDBD Against Closest P2X4 Antagonist Comparators


Species-Selective Pharmacology: 5-BDBD Discriminates Human vs. Mouse P2X4 Where Other Antagonists Fail

5-BDBD demonstrates profound species-dependent activity at P2X4 receptors, with near-complete selectivity for human over mouse orthologs [1]. In contrast, BAY-1797 and BX-430 exhibit distinct species selectivity profiles that differ from 5-BDBD [1][2]. Specifically, 5-BDBD displays an IC50 of 0.50-0.75 μM at human P2X4 but shows no antagonism at mouse P2X4 up to 100 μM [1][3]. Meanwhile, BAY-1797 antagonizes both human and mouse P2X4 with IC50 values of 108 nM and 112 nM respectively, while BX-430 is inactive on both rat and mouse orthologs [1][4]. This unique species-selectivity profile makes 5-BDBD particularly valuable for discriminating P2X4-dependent from P2X4-independent effects in mixed-species experimental systems.

Species selectivity P2X4 ortholog pharmacology Translational research

Selectivity Profile Against P2X Receptor Subtypes: 5-BDBD Exhibits Defined Off-Target Inhibition at 10 μM

5-BDBD demonstrates a well-characterized selectivity profile across the P2X receptor family, enabling precise interpretation of experimental outcomes when multiple P2X subtypes are co-expressed [1]. At 10 μM, a concentration ~13-20× above its P2X4 IC50, 5-BDBD produces no measurable inhibition of P2X2a, P2X2b, or P2X7 receptor currents [1]. Under identical conditions, 5-BDBD inhibits P2X1 and P2X3 receptor currents by 13% and 35%, respectively [1]. This profile contrasts with PSB-12054, which at 10 μM produces 0% inhibition of P2X1 and P2X3 but also inhibits P2X7 by 15% [2]. BAY-1797 exhibits a different pattern, with IC50 values of 8.3 μM, 10.6 μM, and >50 μM for human P2X3, P2X7, and P2X1, respectively [3]. The precise quantitative characterization of 5-BDBD's off-target activity allows researchers to apply appropriate concentration windows and interpret partial inhibition in native tissues.

P2X receptor selectivity Off-target pharmacology Subtype discrimination

Allosteric Binding Site Characterization: 5-BDBD's Defined Inter-Subunit Pocket Enables Mechanistic Studies

5-BDBD is one of the few P2X4 antagonists for which a detailed, experimentally validated binding site model has been published, providing structural insights that facilitate rational chemical modification and SAR interpretation [1]. Site-directed mutagenesis and molecular modeling have identified key residues essential for 5-BDBD binding: M109, F178, Y300, and I312 on one subunit, and R301 on the neighboring subunit [1]. The carbonyl group of 5-BDBD interacts with R301, while the bromine substituent is redundant for antagonist activity [1]. This level of binding site characterization exceeds that available for PSB-12054, NP-1815-PX, or even newer antagonists like BAY-1797 at the time of 5-BDBD's publication [1][2][3]. The elucidation of this allosteric pocket, located between subunits in the body region, also explains why 5-BDBD preferentially inhibits the closed channel state and poorly inhibits the open/desensitized state [1].

Allosteric modulation Binding site mapping Structure-activity relationship

In Vivo Validation: 5-BDBD Reverses Nitroglycerin-Induced Hyperalgesia with Defined Dosing

5-BDBD has been validated in a nitroglycerin (NTG)-induced hyperalgesia model relevant to migraine and central sensitization [1]. At an intraperitoneal dose of 28 mg/kg, 5-BDBD completely blocked basal and NTG-induced acute mechanical hyperalgesia in mice [1]. This in vivo efficacy benchmark differs from that of BAY-1797, which demonstrates antinociceptive effects in the complete Freund's adjuvant (CFA) inflammatory pain model at oral doses of 10-30 mg/kg [2]. NP-1815-PX, by contrast, is typically administered intrathecally for anti-allodynic effects in neuropathic pain models [3]. The availability of a defined systemic dose for 5-BDBD in a specific hyperalgesia model enables researchers to replicate published findings without de novo dose optimization.

In vivo efficacy Neuropathic pain Migraine model

Ex Vivo Electrophysiology: 5-BDBD Reduces Hippocampal LTP with Defined Magnitude

5-BDBD is one of the few P2X4 antagonists that has been systematically characterized in hippocampal slice long-term potentiation (LTP) experiments, a gold-standard ex vivo model of synaptic plasticity [1]. At a bath concentration of 10 μM, 5-BDBD significantly reduced field excitatory postsynaptic potential (fEPSP) slopes in rat hippocampal slices, decreasing LTP magnitude from a control potentiation of approximately 150-160% of baseline to approximately 120-130% [1]. This represents a partial but reproducible reduction in LTP that is consistent with the proposed role of endogenous P2X4 receptors in modulating glutamatergic synaptic strength [1]. In contrast, no comparable hippocampal slice LTP data have been published for PSB-12054, BX-430, or NP-1815-PX, making 5-BDBD the default selection for ex vivo plasticity studies requiring P2X4 blockade.

Long-term potentiation Synaptic plasticity Hippocampal slice

In Vivo Protection: 5-BDBD Reduces Ischemic Stroke Damage at Low Dose

5-BDBD has demonstrated protective effects in in vivo models of ischemia-reperfusion injury, with quantifiable improvements in functional and histological outcomes . In a mouse model of middle cerebral artery occlusion (MCAO)-induced ischemic stroke, 5-BDBD administered at 1 mg/kg significantly decreased infarct volume and improved neurological deficit scores . Separately, in a mouse model of ischemia-reperfusion-induced acute kidney injury, 5-BDBD treatment reduced plasma creatinine and blood urea nitrogen levels, attenuated renal tubular necrosis and apoptosis, and decreased renal neutrophil infiltration . In comparison, BAY-1797 has been evaluated in inflammatory pain but not in stroke or renal ischemia models, while BX-430 has been proposed for cardiovascular applications but lacks published in vivo efficacy data in ischemia-reperfusion [1][2].

Ischemic stroke Neuroprotection Acute kidney injury

Recommended Scientific and Translational Applications for 5-BDBD Procurement


Discriminating Human vs. Rodent P2X4 Contributions in Mixed-Species or Chimeric Experimental Systems

Leverage 5-BDBD's unique species selectivity—potent antagonism at human P2X4 (IC50 0.50-0.75 μM) with complete inactivity at mouse P2X4 up to 100 μM—to dissect human P2X4-specific pharmacology in humanized mouse models, xenograft systems, or co-cultures containing human and rodent cells [1]. This application exploits the >133-fold selectivity window between human and mouse orthologs, a property not shared by BAY-1797 (equipotent across species) or BX-430 (human-selective but also mouse-inactive) [1]. By using 5-BDBD as a human-selective probe, researchers can attribute observed effects specifically to human P2X4 signaling without confounding inhibition of endogenous mouse P2X4.

Ex Vivo Hippocampal Slice Electrophysiology for Synaptic Plasticity Studies

Employ 5-BDBD at 10 μM bath concentration in rat hippocampal slice preparations to investigate the contribution of endogenous P2X4 receptors to long-term potentiation (LTP) and synaptic plasticity [2]. 5-BDBD remains the only commercially available P2X4 antagonist with published, quantitative LTP reduction data (fEPSP slope potentiation reduced from ~150-160% to ~120-130% of baseline) [2]. This established protocol reduces experimental variability and eliminates the need for de novo concentration-response characterization in ex vivo electrophysiology settings.

In Vivo Nitroglycerin-Induced Hyperalgesia and Migraine-Associated Central Sensitization Models

Apply 5-BDBD systemically at 28 mg/kg i.p. to reverse both basal and NTG-induced mechanical hyperalgesia in rodent models of migraine and central sensitization [3]. Unlike BAY-1797 (validated in CFA inflammatory pain) or NP-1815-PX (validated in neuropathic pain via intrathecal route), 5-BDBD is specifically benchmarked in the NTG model relevant to trigeminovascular activation and migraine pathophysiology [3][4]. This defined dose and model alignment accelerates protocol development for pain researchers focused on migraine mechanisms.

Ischemia-Reperfusion Injury Research: Stroke and Acute Kidney Injury Models

Utilize 5-BDBD at 1 mg/kg in mouse MCAO stroke models or in renal ischemia-reperfusion injury studies to assess P2X4-dependent contributions to tissue damage and functional recovery . 5-BDBD is the only established P2X4 antagonist with published in vivo efficacy data in ischemia-reperfusion pathologies, including reduced infarct volume and improved neurological outcomes in stroke, and attenuated renal injury markers in kidney I/R . For researchers exploring P2X4 as a therapeutic target in ischemic conditions, 5-BDBD provides a validated tool compound with defined efficacious dosing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-BDBD

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.